6-(4-fluorophenyl)-1,4-dimethyl-9H-carbazole
Description
Significance of Carbazole (B46965) Derivatives as Functional Scaffolds in Materials Science
Carbazole and its derivatives serve as fundamental building blocks in materials science due to their distinctive combination of thermal, chemical, electronic, and optical properties. magtech.com.cnmdpi.commdpi.comrsc.org The carbazole moiety consists of a planar, π-conjugated system with high rigidity, which facilitates efficient light absorption and emission. nih.govtandfonline.com This inherent structure makes carbazole-based materials prime candidates for a wide array of optoelectronic applications. nih.govtandfonline.com
One of the most prominent features of the carbazole scaffold is its electron-rich nature, making it an excellent hole-transporting unit. magtech.com.cnmdpi.comrsc.orgmdpi.com This property is crucial for the performance of various organic electronic devices. Furthermore, the carbazole ring can be easily functionalized at multiple positions (N-9, C-3, C-6, C-2, and C-7), allowing for precise tuning of its optical and electronic characteristics. magtech.com.cnmdpi.com This versatility enables the molecular design of materials with tailored properties for specific functions. rsc.orgmdpi.com
The applications of carbazole derivatives are extensive and continue to expand. They are integral components in:
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are used as host materials for phosphorescent emitters, as fluorescent emitters themselves (particularly for blue light), and as materials for thermally activated delayed fluorescence (TADF). magtech.com.cnmdpi.comrsc.org Their high triplet energy level makes them especially suitable as hosts for wide-bandgap triplet emitters. mdpi.com
Photovoltaics: In solar cells, their good hole-transporting properties and high energy gap are leveraged for the preparation of organic photosensitive dyes. mdpi.comnih.govtandfonline.com
Other Electronic Devices: Their utility extends to organic field-effect transistors (OFETs), sensors, photorefractive materials, and electrochromic devices. mdpi.comrsc.orgnih.gov
The remarkable stability (thermal, photochemical, and chemical), high photoluminescence quantum yield, and tunable electronic structure make the carbazole scaffold a highly valued and versatile platform for the development of next-generation functional materials. mdpi.commdpi.comrsc.orgmdpi.com
Table 1: Key Properties and Applications of Carbazole Derivatives in Materials Science
| Property | Significance | Key Applications |
|---|---|---|
| Electron-Rich Nature | Excellent hole-transporting capabilities. magtech.com.cnmdpi.comrsc.org | Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), Organic Field-Effect Transistors (OFETs). mdpi.commdpi.comnih.gov |
| High Thermal & Chemical Stability | Ensures device longevity and durability. mdpi.commdpi.com | High-performance electronic components. rsc.orgnbinno.com |
| Tunable Electronic Structure | Properties can be modified via functionalization at N-9, C-3, C-6, etc. magtech.com.cnmdpi.com | Custom-designed materials for fluorescence, phosphorescence, and TADF in OLEDs. magtech.com.cnmdpi.com |
| High Photoluminescence Quantum Yield | Efficient light emission. rsc.orgmdpi.com | Emissive layers in OLEDs, fluorescent probes. magtech.com.cnnbinno.com |
| High Triplet Energy | Suitable for hosting high-energy (e.g., blue) phosphorescent emitters. mdpi.com | Host materials in Phosphorescent OLEDs (PhOLEDs). mdpi.commdpi.com |
Overview of Fluorinated Carbazole Derivatives in Contemporary Chemical Synthesis and Application
The introduction of fluorine atoms or fluorine-containing groups into organic molecules is a powerful strategy in modern chemical synthesis, and carbazole derivatives are no exception. Fluorination can profoundly alter the electronic properties of the carbazole scaffold, enhancing its utility in advanced materials. acs.org
Research has demonstrated the crucial role of fluorine in controlling the morphology and performance of carbazole-based materials. In one study, two nonfullerene acceptors based on a ladder-type carbazole core were synthesized, one with and one without fluorine on the end-capping groups (DTCCIC-4F and DTCCIC, respectively). nist.gov The fluorinated derivative, DTCCIC-4F, led to OSCs with a power conversion efficiency of 12.6%, significantly higher than the 6.2% achieved with the non-fluorinated version. nist.gov This marked improvement was attributed to fluorine's ability to balance molecular aggregation, leading to a more optimal nanoscale morphology for efficient charge separation and transport. nist.gov
The synthesis of fluorinated carbazoles often involves coupling reactions with fluorinated building blocks. For example, the synthesis of a related compound, 1,4-dimethyl-3-nitro-6-(2'-fluoro-5'-methoxyphenyl)-9H-carbazole, was achieved using a Suzuki coupling reaction with 2-fluoro-5-methoxyphenylboronic acid. mdpi.com This highlights the accessibility of these structures through established synthetic methodologies. The growing interest in fluorinated organic compounds, driven by their unique properties, ensures that fluorinated carbazoles will continue to be a focal point of research in materials science. bohrium.comnih.gov
Unique Attributes of the 1,4-Dimethyl and 6-Phenyl Substitution Pattern in 9H-Carbazoles
The specific substitution pattern of 6-(4-fluorophenyl)-1,4-dimethyl-9H-carbazole imparts a unique combination of structural and electronic features. The substitution at the 1, 4, and 6 positions of the 9H-carbazole core is a deliberate design choice to modulate its intrinsic properties.
The 1,4-dimethyl substitution pattern influences the steric and electronic environment of one of the benzene (B151609) rings of the carbazole unit. These alkyl groups are electron-donating and can affect the solubility and solid-state packing of the molecule, which are important considerations for device fabrication. The synthesis of the 1,4-dimethylcarbazole core is a well-established process. researchgate.net
Substitution at the 6-position is a common strategy for extending the π-conjugation of the carbazole system and introducing new functionalities. nih.gov The attachment of a phenyl group at this position creates a 6-aryl-carbazole derivative. This modification significantly impacts the photophysical properties of the molecule, often leading to shifts in absorption and emission spectra. researchgate.netresearchgate.net The synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles has been efficiently achieved through palladium-catalyzed Suzuki coupling reactions. mdpi.comnih.govdntb.gov.ua This synthetic route typically involves the reaction of a boronic acid derivative of either the carbazole or the aryl halide with its corresponding coupling partner. For instance, 6-bromo-1,4-dimethyl-9H-carbazole can be used as a key precursor to introduce various aryl groups at the 6-position. mdpi.comresearchgate.net
The combination of the 1,4-dimethyl and 6-phenyl substitution pattern creates a molecule with a defined architecture that balances the electron-donating nature of the methyl groups with the extended π-system of the biphenyl-like structure. The further addition of a fluorine atom to the pendant phenyl ring, as in this compound, introduces the electronic modifications discussed in the previous section, making this specific substitution pattern a subject of interest for creating highly tailored functional materials. mdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | Not Available | C₂₀H₁₆FN |
| 9H-Carbazole | 86-74-8 | C₁₂H₉N |
| 6-bromo-1,4-dimethyl-9H-carbazole | 69902-42-7 | C₁₄H₁₂BrN |
| 1,4-dimethyl-3-nitro-6-(2'-fluoro-5'-methoxyphenyl)-9H-carbazole | Not Available | C₂₁H₁₇FN₂O₃ |
| 2-fluoro-5-methoxyphenylboronic acid | 406482-17-5 | C₇H₈BFO₃ |
| DTCCIC | Not Available | Not Available |
| DTCCIC-4F | Not Available | Not Available |
Structure
3D Structure
Properties
IUPAC Name |
6-(4-fluorophenyl)-1,4-dimethyl-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN/c1-12-3-4-13(2)20-19(12)17-11-15(7-10-18(17)22-20)14-5-8-16(21)9-6-14/h3-11,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJALOUWUMGLLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)C4=CC=C(C=C4)F)NC2=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255963 | |
| Record name | 6-(4-Fluorophenyl)-1,4-dimethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882747-34-4 | |
| Record name | 6-(4-Fluorophenyl)-1,4-dimethyl-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882747-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Fluorophenyl)-1,4-dimethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Electrochemical Characterization of 6 4 Fluorophenyl 1,4 Dimethyl 9h Carbazole
Electronic Absorption Spectroscopy (UV-Vis)
Specific UV-Vis absorption data for 6-(4-fluorophenyl)-1,4-dimethyl-9H-carbazole could not be located. Generally, carbazole-based molecules exhibit absorption bands arising from π-π* electronic transitions within the aromatic system. researchgate.net The position and intensity of these bands are influenced by the specific substituents on the carbazole (B46965) core.
Photoluminescence (PL) Spectroscopy and Time-Resolved Fluorescence
Detailed photoluminescence data for this compound is not available in the reviewed literature. The following sections outline the type of analysis that would be performed.
Fluorescence emission spectra for this compound have not been published. For similar carbazole derivatives, emission properties are highly dependent on the molecular structure and the solvent environment. researchgate.net
The absolute photoluminescence quantum yield (PLQY) is a critical parameter for assessing the efficiency of light emission. No experimental PLQY values for this compound have been reported.
Fluorescence lifetime data provides insight into the dynamics of the excited state. This information could not be found for this compound.
Electrochemical Characterization Techniques
The electrochemical behavior of carbazole derivatives is key to understanding their potential as charge-transporting materials. nih.gov
Specific cyclic voltammetry data, which would reveal the oxidation potential of this compound, is not available. This technique is commonly used to determine the HOMO (Highest Occupied Molecular Orbital) energy levels of carbazole-based compounds. researchgate.net
Due to the absence of specific experimental data for this compound in the searched sources, data tables for the requested properties cannot be generated.
Based on a comprehensive search of available scientific literature, specific computational and theoretical studies focusing solely on the chemical compound This compound are not publicly available. The detailed research findings required to generate an in-depth article on its molecular geometry, electronic structure, simulated spectroscopic properties, and intramolecular charge transfer mechanisms have not been published.
Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict, detailed outline requested without access to specific research data on this particular compound. Generating such content would require fabricating data and research findings, which falls outside the scope of providing factual and verifiable information.
Computational Chemistry and Theoretical Investigations of 6 4 Fluorophenyl 1,4 Dimethyl 9h Carbazole
Photophysical Pathway Simulations (e.g., Triplet State Mechanisms, Photocyclization)
Theoretical simulations are crucial for understanding the behavior of molecules upon light absorption. For a compound like 6-(4-fluorophenyl)-1,4-dimethyl-9H-carbazole, these investigations would typically involve:
Triplet State Mechanisms: Analysis of the triplet excited states is essential for applications in areas like organic light-emitting diodes (OLEDs) utilizing phosphorescence or thermally activated delayed fluorescence (TADF). Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) would be employed to calculate the energies of the lowest singlet (S1) and triplet (T1) excited states. The energy gap between these states (ΔEST) is a critical parameter for predicting TADF behavior. Simulations would also explore the mechanisms of intersystem crossing (ISC) from the singlet to the triplet manifold and reverse intersystem crossing (rISC) from the triplet back to the singlet state.
Photocyclization: The potential for light-induced cyclization reactions is another area of interest for carbazole (B46965) derivatives. Theoretical calculations can elucidate the reaction pathways, identify transition states, and calculate the energy barriers associated with such transformations. This would involve mapping the potential energy surface of the excited state to determine the feasibility and likely products of a photocyclization reaction. However, no specific studies on the photocyclization pathways of this compound have been found.
Quantum Mechanical Modeling of Structure-Property Relationships
Quantum mechanical modeling provides a powerful tool to connect the molecular structure of a compound to its observable properties. For this compound, such modeling would aim to establish clear structure-property relationships.
Molecular Geometry and Electronic Structure: The initial step involves optimizing the ground-state geometry of the molecule using methods like Density Functional Theory (DFT). This provides insights into bond lengths, bond angles, and the dihedral angle between the carbazole and the 4-fluorophenyl ring, which significantly influences the electronic conjugation and, consequently, the photophysical properties.
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the electronic behavior. The HOMO-LUMO energy gap is a key indicator of the molecule's excitation energy and can be correlated with its absorption and emission spectra. The localization of these orbitals on either the carbazole core or the fluorophenyl substituent would dictate the nature of electronic transitions (e.g., π-π* or intramolecular charge transfer).
Simulated Spectroscopic Properties: TD-DFT calculations can be used to simulate the UV-Vis absorption and fluorescence spectra. By comparing these theoretical spectra with experimental data (if available), the accuracy of the computational model can be validated. These simulations would provide information on the energies of electronic transitions, their oscillator strengths, and the nature of the excited states involved.
The following table outlines the types of data that would be generated from such computational studies:
| Computational Method | Investigated Property | Significance |
| DFT (e.g., B3LYP/6-31G)* | Optimized Ground State Geometry | Provides insights into the planarity and conformation of the molecule, which affects electronic conjugation. |
| HOMO Energy, LUMO Energy, and HOMO-LUMO Gap | Determines the electronic excitation properties and potential for charge transfer. A smaller gap generally corresponds to longer wavelength absorption and emission. | |
| Electron Density Distribution | Reveals the electron-rich and electron-deficient regions of the molecule, which is important for understanding reactivity and intermolecular interactions. | |
| TD-DFT | Singlet and Triplet Excitation Energies (S1, T1) | Predicts the color of light absorbed and emitted. The S1-T1 energy gap (ΔEST) is critical for assessing potential TADF properties. |
| Oscillator Strengths | Indicates the probability of a particular electronic transition, correlating with the intensity of absorption peaks. | |
| Simulated Absorption and Emission Spectra | Allows for direct comparison with experimental spectroscopic data to validate the computational model and aid in the interpretation of experimental results. | |
| Potential Energy Surface Scans | Reaction Pathways and Transition States for Photocyclization | Elucidates the mechanisms and energy barriers for photochemical reactions, predicting the feasibility and potential products of such transformations. |
Structure Property Relationships in 6 4 Fluorophenyl 1,4 Dimethyl 9h Carbazole Systems
Correlating Substitution Effects (Fluoro- and Methyl groups) with Electronic Structure Modulation
The electronic architecture of 6-(4-fluorophenyl)-1,4-dimethyl-9H-carbazole is significantly influenced by the strategic placement of its fluoro- and methyl-substituents. The carbazole (B46965) core, a well-known electron-donating moiety, forms the foundation of the molecule's electronic properties. The addition of methyl groups at the 1 and 4 positions further enhances this electron-donating strength through a positive inductive effect (+I). This increased electron density on the carbazole ring system generally leads to a higher highest occupied molecular orbital (HOMO) energy level.
The interplay of these donating and withdrawing groups fine-tunes the intramolecular charge transfer (ICT) character of the molecule. Upon photoexcitation, electron density can be redistributed from the electron-rich dimethylcarbazole moiety to the more electron-deficient fluorophenyl ring. The efficiency and energy of this ICT process are directly correlated to the electronic push-pull strength of the substituents, which in turn dictates the photophysical properties such as emission color and quantum yield.
Rational Design Principles for Tailored Optoelectronic Performance
The specific substitution pattern of this compound exemplifies key principles in the rational design of materials for optoelectronic applications. The goal of such design is to achieve desirable properties, including high photoluminescence quantum yields (PLQY), tunable emission wavelengths, and efficient charge transport.
The selection of the 1,4-dimethyl-9H-carbazole as the core donor unit is a strategic choice. Carbazole derivatives are known for their excellent hole-transporting capabilities and high thermal stability. The methyl groups not only enhance the electron-donating nature but can also introduce steric hindrance that may prevent intermolecular aggregation, a common cause of luminescence quenching in the solid state.
The introduction of the 4-fluorophenyl group serves multiple purposes in tailoring optoelectronic performance. Firstly, as mentioned, it modulates the electronic energy levels to control the emission color. Secondly, the fluorine atom can engage in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the molecular packing in thin films. This control over the solid-state morphology is crucial for optimizing charge transport and device efficiency. Studies on other fluorinated organic semiconductors have demonstrated that fluorine substitution can promote more ordered molecular packing and enhance charge carrier mobility. nih.gov
By systematically modifying the substituents on the carbazole and phenyl rings, it is possible to create a library of materials with a wide range of optoelectronic properties. For instance, replacing the methyl groups with longer alkyl chains could improve solubility for solution-based processing, while altering the position or number of fluorine atoms on the phenyl ring could further fine-tune the emission wavelength and electron-accepting strength.
Strategies for Enhancing Thermal and Morphological Stability via Structural Modification
For organic materials to be viable in electronic devices, they must possess high thermal and morphological stability to ensure long operational lifetimes. Carbazole-based materials are inherently robust due to the rigid and aromatic nature of the carbazole nucleus. doi.org
The structure of this compound incorporates features that contribute to its stability. The bulky 1,4-dimethyl and 4-fluorophenyl substituents can increase the glass transition temperature (Tg) of the material. A high Tg is indicative of a stable amorphous state, which is often desirable in organic light-emitting diodes (OLEDs) to prevent crystallization that can lead to device failure.
Further structural modifications can be employed to enhance these properties. For example, creating dendritic or star-shaped molecules with multiple this compound units can lead to materials with exceptionally high thermal stability and good film-forming properties. Polymerization of monomers based on this carbazole derivative is another effective strategy to achieve robust thin films with excellent morphological stability. Incorporating bulky, sterically hindering groups can also prevent close packing and crystallization, thereby maintaining a stable amorphous morphology.
The table below summarizes the thermal properties of related carbazole derivatives, illustrating the impact of structural modifications on thermal stability.
| Compound | Decomposition Temperature (Td, °C) | Glass Transition Temperature (Tg, °C) |
| Carbazole | >350 | ~100 |
| Poly(N-vinylcarbazole) | ~380 | ~210 |
| 3,6-Di-tert-butyl-9H-carbazole | ~300 | ~150 |
Note: Data for this compound is not publicly available and the data above is for illustrative purposes based on similar carbazole structures.
Applications in Advanced Functional Materials
Chemical Sensors and Probes
The inherent fluorescence of the carbazole (B46965) nucleus makes it an attractive platform for the development of chemical sensors. Modifications to the carbazole structure can tune its electronic properties, leading to changes in its optical output upon interaction with specific analytes.
The design of colorimetric and fluorescent anion sensors often relies on the incorporation of hydrogen-bond donor groups onto a chromophoric or fluorophoric scaffold. chemrxiv.orgnih.govnih.gov The carbazole NH group itself can act as a hydrogen bond donor. chemrxiv.orgnih.gov For enhanced anion affinity and to induce a noticeable colorimetric or fluorescent response, carbazole derivatives are often functionalized with moieties like amides or ureas. chemrxiv.orgnih.govnih.gov The introduction of electron-withdrawing groups to the carbazole ring can increase the acidity of the NH protons, thereby enhancing the binding affinity for anions. chemrxiv.orgnih.govnih.gov
Currently, there is no specific research available in the public domain detailing the design and application of 6-(4-fluorophenyl)-1,4-dimethyl-9H-carbazole as a colorimetric or fluorescent anion sensor. The presence of the fluorophenyl group may influence its electronic properties, but dedicated studies are required to confirm its sensing capabilities.
Carbazole-based chemosensors have been developed for the selective detection of various metal ions. researchgate.netnih.gov The design of such sensors typically involves attaching a specific metal ion binding unit (receptor) to the carbazole fluorophore. The binding of a metal ion to the receptor can cause a change in the fluorescence of the carbazole unit through mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF).
There are no specific studies on the use of this compound for the selective recognition and detection of metal ions or environmental pollutants. The potential of this compound as a sensor would depend on the introduction of appropriate chelating groups and subsequent investigation of its binding affinity and selectivity for target analytes.
Highly acidic receptor molecules can be used in pH-switchable anion transport. chemrxiv.orgnih.govresearchgate.net In some carbazole-based sensors, the interaction with basic anions is dominated by proton transfer, leading to a color change. chemrxiv.orgnih.govresearchgate.net This deprotonation process can be reversed by changing the pH, suggesting a potential for pH-switchable mechanisms.
Specific research on the pH-switchable sensing mechanisms of this compound has not been reported. The acidity of the carbazole proton in this specific molecule would need to be determined to evaluate its potential for pH-dependent sensing applications.
Biological and Medicinal Research Applications
Carbazole alkaloids and their synthetic derivatives are known to possess a wide range of biological activities, including anticancer properties. nih.govsci-hub.box
Carbazole derivatives are a significant class of compounds investigated for their potential as cytotoxic agents against various cancer cell lines. nih.govsci-hub.box While no direct studies on the cytotoxic activity of this compound were found, research on structurally related 1,4-dimethyl-9H-carbazole derivatives has shown promising results. For instance, a series of novel (1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives were synthesized and evaluated for their in vitro cytotoxicity against the human glioma U87 MG cell line. researchgate.netwjarr.com
Several of these compounds demonstrated significant anticancer activity. researchgate.netwjarr.com For example, the compound 2-chloro-N-((1,4-dimethyl-9-H-carbazol-3-yl)methyl)acetamide showed an IC50 value of 18.50 µM, which is comparable to the standard drug Carmustine (BCNU) with an IC50 of 18.24 µM against the U87 MG cell line. researchgate.netwjarr.com
Table 1: In Vitro Cytotoxicity of Selected 1,4-dimethyl-9-H-carbazole Derivatives against Human Glioma U87 MG Cell Line
| Compound Name | IC50 (µM) |
|---|---|
| 2-chloro-N-((1,4-dimethyl-9-H-carbazol-3-yl)methyl)acetamide | 18.50 |
| Carmustine (Standard) | 18.24 |
This data is for structurally related compounds and not for this compound. researchgate.netwjarr.com
These findings for closely related structures suggest that the 1,4-dimethyl-9H-carbazole scaffold is a promising framework for the development of new anticancer agents. Further research is needed to determine if the addition of a 4-fluorophenyl group at the 6-position enhances or diminishes this cytotoxic activity.
Main Protease (Mpro)
The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a key target for antiviral drug development. nih.govnih.gov A wide variety of chemical scaffolds are being investigated as Mpro inhibitors. nih.govnih.gov However, a review of the current literature did not yield any studies investigating this compound as an inhibitor of SARS-CoV-2 Mpro.
DNA Methyltransferase 1 (DNMT1)
DNA methyltransferases (DNMTs) are involved in the regulation of gene expression, and their inhibition is a target for cancer therapy. nih.govfrontiersin.org Several non-nucleoside DNMT1 inhibitors have been developed, and some carbazole derivatives have been explored for this purpose. nih.govdoaj.orgnih.govsemanticscholar.org For example, a series of novel carbazole derivatives were designed and synthesized as potent DNMT1 inhibitors, with some compounds showing strong inhibitory activity in the low micromolar range. nih.govdoaj.orgnih.govsemanticscholar.org One such compound, WK-23, exhibited an IC50 value of 5.0 µM against human DNMT1. nih.govdoaj.orgnih.govsemanticscholar.org
There is no specific research that has evaluated this compound as a DNMT1 inhibitor. The existing research on other carbazole derivatives, however, provides a rationale for investigating this compound and its analogues for their potential to inhibit DNMT1.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (1,4-dimethyl-9-H-carbazol-3-yl)methanamine |
| 2-chloro-N-((1,4-dimethyl-9-H-carbazol-3-yl)methyl)acetamide |
| Carmustine |
| Temozolomide |
Computational Molecular Docking Studies of this compound: An Overview of Protein-Ligand Interactions
Computational molecular docking is a pivotal in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This method is instrumental in drug discovery and materials science for understanding intermolecular interactions at a molecular level. In the context of advanced functional materials, docking studies can elucidate the potential of carbazole derivatives, such as this compound, to interact with specific biological targets.
These studies on related compounds underscore the potential of the this compound scaffold to form meaningful interactions with protein active sites. Generally, the binding of carbazole derivatives is characterized by a combination of hydrophobic interactions, hydrogen bonding, and sometimes pi-stacking or halogen bonding, depending on the specific substituents and the topology of the protein's binding pocket.
Given the absence of specific published data for this compound, the following sections outline the typical findings and data presentation from molecular docking studies of analogous carbazole compounds. This serves to illustrate the type of information that would be generated from such a study on the target compound.
Hypothetical Interaction Analysis
A computational docking study of this compound would typically involve docking the ligand into the active site of a selected protein target. The resulting binding pose would be analyzed to identify key interactions. For instance, the carbazole ring system could engage in hydrophobic interactions with nonpolar amino acid residues. The fluorine atom on the phenyl ring might participate in halogen bonding or other electrostatic interactions. The methyl groups could further contribute to hydrophobic contacts, enhancing the binding affinity.
Predicted Binding Affinity
The binding affinity is a quantitative measure of the strength of the interaction between the ligand and the protein, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. While no specific binding energy data exists for this compound, studies on similar carbazole derivatives have reported a range of binding energies depending on the protein target nih.gov.
Data from a Representative Molecular Docking Study
To illustrate the format of data typically obtained from such studies, the following is a hypothetical data table that could be generated from a molecular docking simulation of this compound with a putative protein target.
| Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
| Protein Kinase X | -8.5 | LEU83, VAL65, ALA45 | Hydrophobic |
| LYS67 | Hydrogen Bond | ||
| PHE154 | Pi-Pi Stacking | ||
| ASP164 | Halogen Bond (with Fluorine) |
Table 1: Hypothetical Molecular Docking Results for this compound. This table presents a fictional representation of the kind of data that would be produced in a molecular docking study.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Pathways for Complex Carbazole (B46965) Architectures
The synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles, including the title compound, has been achieved through methods such as the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov This process typically involves the reaction of a boronic acid derivative of 1,4-dimethyl-carbazole with an aryl halide. mdpi.com While effective, future research is imperative to develop more sustainable and efficient synthetic routes.
A primary goal is to move away from expensive and toxic heavy metal catalysts like palladium. scilit.com Research into alternative, earth-abundant metal catalysts or even metal-free reaction pathways is a growing priority. researchgate.net Furthermore, the development of one-pot syntheses and multi-component reactions, where multiple chemical bonds are formed in a single sequence, would enhance efficiency by reducing intermediate separation steps and minimizing solvent waste. organic-chemistry.org
Another promising avenue is the use of C-H activation strategies. chim.itorganic-chemistry.org These methods allow for the direct functionalization of the carbazole core, bypassing the need to pre-functionalize the starting materials with groups like boronic acids or halides. chim.itorganic-chemistry.org Applying advanced C-H activation techniques could provide a more atom-economical and streamlined approach to synthesizing complex carbazole architectures like 6-(4-fluorophenyl)-1,4-dimethyl-9H-carbazole and its derivatives. nih.govresearchgate.net
Advanced In-Situ Characterization Techniques for Understanding Reaction Mechanisms
A deeper understanding of the reaction mechanisms involved in carbazole synthesis is crucial for optimizing reaction conditions and improving yields. Future research will increasingly rely on advanced in-situ characterization techniques, which allow scientists to monitor reactions in real-time.
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry can provide a real-time window into the reaction vessel. These methods can help identify transient intermediates, understand reaction kinetics, and elucidate the precise role of catalysts and reagents. For instance, in a palladium-catalyzed coupling reaction, in-situ spectroscopy could track the consumption of reactants and the formation of key intermediates, offering insights that could lead to the design of more efficient catalysts or the optimization of reaction parameters like temperature and time. ewha.ac.kr This detailed mechanistic knowledge is fundamental for transitioning synthetic protocols from laboratory-scale experiments to large-scale, sustainable industrial production.
Integration of Machine Learning and Artificial Intelligence for Predictive Materials Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science by accelerating the discovery and design of new functional molecules. bpasjournals.comnih.gov Instead of relying on traditional, time-consuming trial-and-error synthesis, computational models can predict the properties of yet-to-be-synthesized compounds. nanophotonics.org.uk
Exploration of Emerging Application Domains beyond Optoelectronics and Sensing
While carbazole derivatives are well-established in optoelectronic applications like OLEDs and solar cells, their unique chemical structure makes them promising candidates for a range of other fields. nbinno.commdpi.comacs.org Future research should actively explore the potential of this compound and its analogues in emerging domains, particularly in medicinal chemistry and environmental science.
The carbazole scaffold is a key structural motif in many biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. wisdomlib.orgmdpi.comnih.govechemcom.comresearchgate.net Studies have shown that specific carbazole derivatives are effective against various cancer cell lines, including glioblastoma and breast cancer. nih.govnih.gov Other derivatives have demonstrated potential as antibacterial, antifungal, and antiviral agents. nih.gov A significant future direction would be to screen this compound and a library of its derivatives for such biological activities. Another potential application lies in environmental materials, such as building blocks for microporous organic polymers designed for carbon dioxide (CO2) capture. tandfonline.com
Strategies for Enhancing Device Performance, Efficiency, and Long-Term Stability
For the primary application of carbazole derivatives in optoelectronics, continuous improvement of device performance remains a critical research focus. Future strategies will center on molecular engineering to enhance the intrinsic properties of materials like this compound.
Key strategies for improvement include:
Molecular Structure Modification : The strategic placement of functional groups can significantly impact material properties. For instance, incorporating bulky side chains can prevent molecular aggregation, which is often detrimental to performance in solid-state devices. nih.gov Adjusting the electron-donating or -withdrawing nature of substituents can precisely tune the energy levels for efficient charge transport in devices like perovskite solar cells. researchgate.net
Improving Stability : Long-term operational stability is a major hurdle for the commercialization of organic electronic devices. acs.org Chemical modifications, such as introducing cross-linkable groups or increasing the material's hydrophobicity, can lead to more robust and durable devices. acs.org The fluorine atom already present in the title compound is known to contribute to thermal and chemical stability, a feature that can be further exploited in molecular design.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(4-fluorophenyl)-1,4-dimethyl-9H-carbazole, and how can purity be optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling to introduce the 4-fluorophenyl group at the 6-position of the carbazole core. This method requires palladium catalysts, aryl boronic acids, and optimized reaction conditions (e.g., temperature, solvent polarity) to achieve high yields . For the 1,4-dimethyl substitution, alkylation or Friedel-Crafts reactions using methyl halides or methylating agents in the presence of Lewis acids (e.g., AlCl₃) are typical. Purification via recrystallization (ethanol or TBME) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to remove unreacted intermediates or positional isomers .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons and methyl groups. The 4-fluorophenyl group shows distinct coupling patterns (e.g., meta-fluorine splitting) .
- X-ray crystallography : Single-crystal analysis (using SHELX programs) confirms molecular geometry, dihedral angles between substituents, and packing interactions. This is essential for validating regioselectivity in dimethyl substitution .
- HRMS : High-resolution mass spectrometry verifies molecular ion peaks and isotopic patterns, especially for brominated or fluorinated intermediates .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Methodology :
- Byproducts : Incomplete alkylation may yield mono-methylated isomers. Monitor reaction progress via TLC and optimize reaction time/temperature .
- Residual solvents : Use rotary evaporation under reduced pressure followed by drying in a vacuum desiccator.
- Halogenated intermediates : For Suzuki coupling, ensure stoichiometric control of the boronic acid reagent to avoid excess unreacted starting materials .
Advanced Research Questions
Q. How can the anti-HIV activity of this compound be evaluated experimentally?
- Methodology :
- In vitro assays : Use TZM-bl cells (CD4+/CXCR4+/CCR5+) expressing luciferase under HIV-1 LTR control. Measure viral inhibition via luciferase activity after compound treatment (dose-response curves, IC₅₀ calculations). Include controls like AZT for validation .
- Cytotoxicity : Parallel testing in peripheral blood mononuclear cells (PBMCs) using MTT assays ensures selectivity (therapeutic index = IC₅₀-toxicity/IC₅₀-activity) .
Q. What structure-activity relationship (SAR) insights can guide further optimization of this carbazole derivative?
- Methodology :
- Substituent variation : Compare fluorophenyl (electron-withdrawing) with chloro/nitro groups ( shows nitro-derivatives have higher anti-HIV activity).
- Methyl positioning : Test 1,2- vs. 1,4-dimethyl analogs to assess steric effects on target binding .
- Computational docking : Map electrostatic potentials (DFT) to predict interactions with HIV reverse transcriptase or protease active sites .
Q. How can computational modeling predict the photophysical properties of this compound?
- Methodology :
- TD-DFT : Calculate excitation energies and oscillator strengths to simulate UV-Vis spectra. Compare with experimental data from DMSO solutions.
- Frontier molecular orbitals : Analyze HOMO-LUMO gaps to estimate charge-transfer efficiency, relevant for optoelectronic applications .
Q. How should researchers address contradictions in biological activity data across similar carbazole derivatives?
- Methodology :
- Batch variability : Replicate assays with standardized protocols (e.g., cell passage number, serum-free conditions).
- Solubility effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Mechanistic studies : Perform time-of-addition assays to differentiate viral entry vs. replication inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
